molecular formula C12H13ClN2O5S B2435626 5-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-methylbenzenesulfonamide CAS No. 2320683-78-9

5-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-methylbenzenesulfonamide

Cat. No.: B2435626
CAS No.: 2320683-78-9
M. Wt: 332.76
InChI Key: MXCFCPDKAOXQBS-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C12H13ClN2O5S and its molecular weight is 332.76. The purity is usually 95%.
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Scientific Research Applications

Anti-HIV and Antifungal Activities

Research indicates the synthesis of novel compounds related to 5-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-methylbenzenesulfonamide, demonstrating in vitro anti-HIV and antifungal activities. These compounds were characterized by physical, microanalytical, and spectral data, emphasizing the importance of structural variations in enhancing biological activity (Zareef et al., 2007).

Anticancer Properties

The derivative has shown promise in anticancer research, where novel derivatives exhibited significant cytotoxic activities against various cancer cell lines. For example, celecoxib derivatives, which share a structural relation, were synthesized and showed anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, indicating potential therapeutic applications beyond their initial scope (Küçükgüzel et al., 2013).

Carbonic Anhydrase Inhibition

Compounds related to this compound have been investigated for their carbonic anhydrase inhibitory effects. These effects are critical for exploring potential treatments for conditions like glaucoma, edema, and certain neurological disorders. The study highlights the synthesis and evaluation of new sulfonamide derivatives for their inhibitory activity on human carbonic anhydrase isoenzymes, offering insights into the design of novel inhibitors with therapeutic potential (Żołnowska et al., 2018).

Molecular Docking and Biological Screening

The synthesis and structural characterization of novel derivatives, including their antimicrobial and antiproliferative agents' efficacy, have been studied. These studies involve molecular docking to understand the interaction mechanisms with biological targets, offering a foundation for developing new therapeutic agents. For instance, N-ethyl-N-methylbenzenesulfonamide derivatives showed effective antimicrobial and antiproliferative activities, highlighting the compound's potential in drug development (Abd El-Gilil, 2019).

Properties

IUPAC Name

5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O5S/c1-8-2-3-9(13)6-10(8)21(18,19)14-4-5-15-11(16)7-20-12(15)17/h2-3,6,14H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCFCPDKAOXQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2C(=O)COC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.